molecular formula C12H17FN2O B13355257 (3R,4R)-4-((4-Fluorophenethyl)amino)pyrrolidin-3-ol

(3R,4R)-4-((4-Fluorophenethyl)amino)pyrrolidin-3-ol

Katalognummer: B13355257
Molekulargewicht: 224.27 g/mol
InChI-Schlüssel: LRVWRKBMGGKQIM-VXGBXAGGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3R,4R)-4-((4-Fluorophenethyl)amino)pyrrolidin-3-ol is a pyrrolidine-based compound featuring a stereospecific (3R,4R) configuration, a 4-fluorophenethylamino substituent, and a hydroxyl group at position 2. Pyrrolidine derivatives are widely studied for their ability to mimic carbocationic TS intermediates in glycosidase and glycosylase reactions, enabling high-affinity interactions with enzymes like base excision repair (BER) glycosylases . The compound’s synthesis typically involves asymmetric 1,3-dipolar cycloaddition or alkylation of pyrrolidin-3-ol precursors, as demonstrated in related analogs .

Eigenschaften

Molekularformel

C12H17FN2O

Molekulargewicht

224.27 g/mol

IUPAC-Name

(3R,4R)-4-[2-(4-fluorophenyl)ethylamino]pyrrolidin-3-ol

InChI

InChI=1S/C12H17FN2O/c13-10-3-1-9(2-4-10)5-6-15-11-7-14-8-12(11)16/h1-4,11-12,14-16H,5-8H2/t11-,12-/m1/s1

InChI-Schlüssel

LRVWRKBMGGKQIM-VXGBXAGGSA-N

Isomerische SMILES

C1[C@H]([C@@H](CN1)O)NCCC2=CC=C(C=C2)F

Kanonische SMILES

C1C(C(CN1)O)NCCC2=CC=C(C=C2)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Stereochemical Control

Stereochemical control is crucial in synthesizing chiral compounds like (3R,4R)-4-((4-Fluorophenethyl)amino)pyrrolidin-3-ol . Techniques such as asymmetric synthesis or resolution of racemic mixtures using chiral auxiliaries are commonly employed.

Functional Group Transformations

Analyse Chemischer Reaktionen

Types of Reactions

(3R,4R)-4-((4-Fluorophenethyl)amino)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The amino group can participate in substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution reactions could introduce a variety of functional groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of (3R,4R)-4-((4-Fluorophenethyl)amino)pyrrolidin-3-ol would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Binding Affinities

The table below compares (3R,4R)-4-((4-Fluorophenethyl)amino)pyrrolidin-3-ol with structurally related pyrrolidine derivatives, focusing on substituents, stereochemistry, and biological interactions:

Compound Name Substituents/Modifications Target Enzymes/Applications Key Findings Reference
(3R,4R)-1N (hydroxymethyl)pyrrolidin-3-ol Hydroxymethyl at C4; no fluorinated groups BER glycosylases (Fpg, hOGG1, hNEIL1) Subnanomolar Kd (~pM) for DNA glycosylases; mimics TS for N-glycosidic bond cleavage .
(3R,4R)-1NBn Benzyl-hydroxymethyl at C4 BER glycosylases Higher affinity than abasic (THF) analogs; stabilizes enzyme-DNA complexes .
N-(Pyren-1-ylmethyl)-(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol Pyrene-methyl at N; hydroxymethyl at C4 DNA/RNA intercalation (INAs) Destabilizes RNA duplexes (ΔTm = −9°C vs. DNA); stabilizes DNA three-way junctions .
(3R,4R)-4-Fluoropyrrolidin-3-ol hydrochloride Fluorine at C4; hydrochloride salt Pharmaceuticals (unspecified targets) Structural analog with fluorine substitution; used in medicinal chemistry .
(3S,4S)-4-((R)-1-Phenylethylamino)-1-tosylpyrrolidin-3-ol Tosyl and phenylethylamino groups Not explicitly stated (likely enzyme inhibition) Demonstrates stereochemical influence on bioactivity; highlights role of substituent bulk .

Mechanistic and Functional Insights

  • TS Mimicry: (3R,4R)-4-((4-Fluorophenethyl)amino)pyrrolidin-3-ol shares structural similarities with 1N and 1NBn, which mimic the oxacarbenium ion-like TS of BER glycosylases.
  • Thermodynamic Stability : Unlike the pyrene-modified analog in , the fluorophenethyl derivative lacks intercalative aromatic moieties, suggesting its primary mechanism is TS mimicry rather than nucleic acid duplex stabilization.
  • Stereochemical Specificity : The (3R,4R) configuration is critical for binding, as seen in related compounds. For example, (3S,4S) or (3R,4S) diastereomers show reduced affinity or altered biological activity .

Biologische Aktivität

(3R,4R)-4-((4-Fluorophenethyl)amino)pyrrolidin-3-ol is a compound of significant interest in medicinal chemistry, particularly for its biological activity as a selective inhibitor of neuronal nitric oxide synthase (nNOS). Understanding its biological properties can provide insights into its potential therapeutic applications, especially in neurodegenerative diseases and conditions related to nitric oxide dysregulation.

Chemical Structure and Properties

The compound is characterized by its unique pyrrolidine structure, which contributes to its biological activity. The presence of the fluorophenethyl group enhances its selectivity and potency as an nNOS inhibitor.

Molecular Formula: C13H16FN3O
Molecular Weight: 235.28 g/mol

(3R,4R)-4-((4-Fluorophenethyl)amino)pyrrolidin-3-ol operates primarily through the inhibition of nNOS, which plays a critical role in the production of nitric oxide (NO). NO is a signaling molecule involved in various physiological processes, including neurotransmission and vascular regulation. The compound has been shown to exhibit high selectivity for nNOS over endothelial nitric oxide synthase (eNOS) and inducible nitric oxide synthase (iNOS), making it a valuable tool for studying NO-related pathways.

Biological Activity Data

The biological activity of (3R,4R)-4-((4-Fluorophenethyl)amino)pyrrolidin-3-ol has been quantified through various studies that assess its inhibitory potency and selectivity:

Parameter Value
Ki for nNOS 5 nM
Selectivity over eNOS >3800-fold
Selectivity over iNOS >700-fold

These values indicate that (3R,4R)-4-((4-Fluorophenethyl)amino)pyrrolidin-3-ol is one of the most potent nNOS inhibitors reported, with significant selectivity that minimizes off-target effects on other NOS isoforms .

Case Studies and Research Findings

  • Neuronal Protection : In preclinical models, (3R,4R)-4-((4-Fluorophenethyl)amino)pyrrolidin-3-ol has been shown to protect neurons from excitotoxicity induced by excessive NO production. This suggests potential applications in neurodegenerative diseases where NO dysregulation is a contributing factor .
  • Pharmacokinetics : Studies have indicated that modifications to the compound's structure can enhance its bioavailability and membrane permeability. For instance, replacing certain functional groups has been explored to improve pharmacokinetic properties while maintaining potent nNOS inhibition .
  • Imaging Applications : The compound's ability to selectively inhibit nNOS makes it a candidate for development into imaging agents for studying NO-related pathologies using positron emission tomography (PET). Labeling strategies have been developed to facilitate this application .

Q & A

Q. Table 1: Synthetic Routes Comparison

StepReagents/ConditionsYield (%)Key Reference
Schiff Base FormationAcetic acid, 4-fluorophenethylamine, RT75–85
ReductionNaBH₄, MeOH, 0°C90
PurificationChiral HPLC (Chiralpak AD-H column)>98% ee

Basic: How can the stereochemistry of (3R,4R)-4-((4-Fluorophenethyl)amino)pyrrolidin-3-ol be confirmed?

Answer:

  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., as in for analogous pyrrolidine derivatives) .
  • NMR Spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) and NOESY correlations to confirm spatial arrangement of substituents .
  • Chiral HPLC : Compare retention times with enantiomeric standards to verify purity .

Advanced: How can enantiomeric purity be optimized during synthesis?

Answer:

  • Chiral Auxiliaries : Incorporate (R)- or (S)-configured auxiliaries during imine formation to direct stereochemistry .
  • Asymmetric Catalysis : Use transition-metal catalysts (e.g., Ru-BINAP complexes) for enantioselective hydrogenation .
  • Dynamic Resolution : Employ enzymes (e.g., lipases) for kinetic resolution of intermediates .

Advanced: What strategies resolve contradictions in reported receptor binding affinities?

Answer:

  • Assay Standardization : Ensure consistent buffer pH, temperature, and receptor isoform (e.g., serotonin 5-HT₁A vs. 5-HT₂A) across studies .
  • Computational Docking : Use molecular dynamics (e.g., AutoDock Vina) to predict binding modes and identify key residues influencing affinity variations .
  • Radiolabeled Ligand Studies : Compare KiK_i values using 3H^3H-labeled ligands to minimize assay artifacts .

Basic: What spectroscopic techniques characterize this compound?

Answer:

  • 1H/13C^1H/^{13}C NMR : Identify protons (e.g., NH at δ 2.8–3.2 ppm) and carbons (e.g., fluorophenyl C-F at δ 115–120 ppm) .
  • IR Spectroscopy : Detect N-H (3300 cm1^{-1}) and O-H (3500 cm1^{-1}) stretches .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+^+ at m/z 279.148) .

Q. Table 2: Key Spectral Data

TechniqueKey SignalsReference
1H^1H NMR (DMSO-d6)δ 7.2 (m, Ar-H), δ 3.4 (m, pyrrolidine-H)
HRMS[M+H]+^+: 279.148 (calc. 279.147)

Advanced: How to design a structure-activity relationship (SAR) study for this compound?

Answer:

  • Analog Synthesis : Modify substituents (e.g., replace 4-fluorophenyl with 4-chlorophenyl) and assess impact on activity .
  • Biological Assays : Test analogs against target receptors (e.g., dopamine D2, serotonin 5-HT₁A) using radioligand binding or functional assays (cAMP inhibition) .
  • QSAR Modeling : Correlate electronic (Hammett σ) or steric (Taft Es_s) parameters with activity trends .

Q. Table 3: Example SAR Findings

Analog ModificationD2 Receptor KiK_i (nM)5-HT₁A KiK_i (nM)Reference
4-Fluorophenethyl (Parent)12 ± 1.58 ± 0.9
4-Chlorophenethyl18 ± 2.115 ± 1.2

Advanced: How to address low solubility in aqueous buffers during in vitro assays?

Answer:

  • Co-solvents : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without disrupting assays .
  • pH Adjustment : Prepare buffers at pH 4–5 (near compound pKa) to ionize the amine group .
  • Surfactants : Add Tween-20 (0.01%) to mimic membrane interactions .

Basic: What are the potential metabolic pathways for this compound?

Answer:

  • Phase I Metabolism : CYP450-mediated oxidation of the pyrrolidine ring or O-demethylation (if applicable) .
  • Phase II Conjugation : Glucuronidation of the hydroxyl group, confirmed via LC-MS/MS metabolite profiling .

Advanced: How to validate target engagement in cellular models?

Answer:

  • Knockdown Studies : Use siRNA targeting the suspected receptor (e.g., 5-HT₁A) and measure loss of compound efficacy .
  • BRET/FRET Biosensors : Monitor real-time receptor conformational changes in HEK293 cells .
  • Thermal Shift Assays : Detect stabilization of the receptor-ligand complex via differential scanning fluorimetry .

Basic: What safety and handling precautions are recommended?

Answer:

  • PPE : Use nitrile gloves, lab coat, and safety goggles due to potential irritancy (similar to fluorinated pyrrolidines in ) .
  • Waste Disposal : Neutralize acidic/basic residues before disposal in halogenated waste containers .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.